Malabaricone C
Overview
Description
Malabaricone C (Mal C) is a diarylnonanoid found in Myristica and has diverse biological activities . It is derived from plants of the family Myristicaceae, specifically from the dried fruit arils of Myristica fragrans and Myristica malabarica . Mal C is an antioxidant and is present as a bioactive component in several traditional medicinal preparations from India (in Ayurveda) and China .
Synthesis Analysis
The chemical similarity of Mal C to other malabaricones (Mal A, Mal B, and Mal D) present in plant material makes its isolation tedious . To cater to the need for copious amounts of Mal C for an in-depth study of its pharmacological profile, a novel method for efficient chemical synthesis of Mal C by adopting a cross-metathesis strategy was optimized .Chemical Reactions Analysis
Mal C has been found to inhibit mitogen-induced T-cell proliferation and cytokine secretion . It significantly reduces cellular thiols in lymphocytes . A physical interaction between Mal C and N-acetyl cysteine (NAC) was evinced from HPLC and spectral analysis .Scientific Research Applications
Antioxidant and Anti-ulcer Properties
Malabaricone C, a component of Myristica malabarica, has been studied for its healing properties against indomethacin-induced gastric ulceration in mice. Its effectiveness is attributed to its potent antioxidant capacity, which significantly increases the total antioxidant status of plasma and reduces oxidative stress markers. This healing action is further supported by malabaricone C's ability to modulate mucin secretion, prostaglandin E2 synthesis, and the expression of epidermal growth factor receptor and COX isoforms (Banerjee et al., 2008).
Antimicrobial Activity
Malabaricone C has demonstrated strong antifungal and antibacterial activities. This activity was confirmed in a study isolating malabaricone C from mace, which showed diminished activity when chemically modified, indicating the specific structure of malabaricone C is crucial for its antimicrobial efficacy (Orabi et al., 1991).
Anti-quorum Sensing and Anti-bacterial Activity
Studies have shown that malabaricone C, isolated from nutmeg, inhibits Arg-gingipain activity and selectively suppresses the growth of Porphyromonas gingivalis, a pathogen implicated in periodontal disease. This finding suggests its potential as a selective antibacterial agent (Shinohara et al., 1999). Additionally, malabaricone C has shown anti-quorum sensing activity, which could be significant in combating bacterial infections that rely on quorum sensing for virulence and resistance (Chong et al., 2011).
Anti-cancer Properties
Malabaricone C has been observed to have significant Cu(II)-dependent nuclease activity and exhibits cytotoxicity against MCF-7 human breast cancer cell lines. Its mechanism of inducing cell death follows an apoptotic pathway involving oxidative damage to cellular DNA, suggesting its potential as an anti-cancer agent (Patro et al., 2010).
Anti-inflammatory Activity
Research indicates that malabaricone C possesses anti-inflammatory properties, evidenced by its ability to suppress microvascular permeability and reduce the levels of inflammatory markers. It inhibits NF-κB activation in macrophages, which is a key pathway in inflammatory responses. These findings suggest its potential therapeutic application in acute inflammation (Maity et al., 2012).
Antidiabetic Potential
Malabaricone C has shown significant inhibitory activity on α-glucosidase, suggesting its potential as a treatment for type II diabetesmellitus. It also enhances glucose uptake in muscle cells, indicating its utility in managing blood glucose levels (Prabha et al., 2018).
Radioprotective and Antioxidant Activity
Malabaricone C has demonstrated superior ability to prevent lipid peroxidation, gamma-ray-induced damage to DNA, and free radical scavenging activity. These properties suggest its potential as a natural radioprotective agent and an effective antioxidant (Patro et al., 2005).
Anti-hypertensive Properties
In studies involving hypertensive rats, malabaricone C has shown efficacy in reducing blood pressure and attenuating cardiovascular remodeling. This effect is attributed to its antioxidant properties and improvement in vascular reactivity, indicating its potential as a therapeutic agent against hypertension (Rathee et al., 2016).
Synthesis and Characterization
Efficient synthesis routes for malabaricone C have been developed to cater to the need for large amounts of this compound for pharmacological profiling. These methods are essential for further research and potential pharmaceutical applications (Kundu & Nayak, 2017).
Safety And Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Malabaricone C . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal in suitable and closed containers .
properties
IUPAC Name |
1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOZRFYGIFMIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212721 | |
Record name | Malabaricone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Malabaricone C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Malabaricone C | |
CAS RN |
63335-25-1 | |
Record name | Malabaricone C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63335-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malabaricone C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malabaricone C | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malabaricone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malabaricone C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9K53R3PRN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Malabaricone C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 - 121 °C | |
Record name | Malabaricone C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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